molecular formula C5H5F3N2O B1394259 3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol CAS No. 1225378-30-2

3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol

Cat. No.: B1394259
CAS No.: 1225378-30-2
M. Wt: 166.1 g/mol
InChI Key: HEPMJPOMKIRJCS-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a dihydropyrazin-2-ol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol typically involves the introduction of the trifluoromethyl group into the pyrazin-2-ol ring. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base and a catalyst. The reaction conditions often include temperatures ranging from 0°C to 100°C and the use of solvents like dimethyl sulfoxide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol is unique due to its specific ring structure and the presence of both a trifluoromethyl group and a hydroxyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-(trifluoromethyl)-2,3-dihydro-1H-pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)3-4(11)10-2-1-9-3/h1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPMJPOMKIRJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol
Reactant of Route 2
3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol
Reactant of Route 3
3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol
Reactant of Route 4
3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol
Reactant of Route 5
3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol
Reactant of Route 6
3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol

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